molecular formula C23H26N2S2 B11651340 4,4,5,8-tetramethyl-2-[4-(propan-2-yl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

4,4,5,8-tetramethyl-2-[4-(propan-2-yl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11651340
M. Wt: 394.6 g/mol
InChI Key: ADIRLRMAWZQKKQ-UHFFFAOYSA-N
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Description

4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound with a unique structure that combines elements of thiazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and quinoline rings, followed by their fusion to form the final compound. Common reagents used in these reactions include sulfur, isopropyl phenyl ketone, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound used in organic synthesis.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in borylation reactions.

    4,4,5,5-Tetramethyl-2-(1-phenylsulfonyl)propan-2-yl-1,3,2-dioxaborolane: Used in hydroboration reactions.

Uniqueness

4,4,5,8-TETRAMETHYL-2-[4-(PROPAN-2-YL)PHENYL]-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to its combination of thiazole and quinoline rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H26N2S2

Molecular Weight

394.6 g/mol

IUPAC Name

4,4,5,8-tetramethyl-2-(4-propan-2-ylphenyl)-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C23H26N2S2/c1-14(2)16-8-10-17(11-9-16)25-22(26)20-18-13-15(3)7-12-19(18)24(6)23(4,5)21(20)27-25/h7-14H,1-6H3

InChI Key

ADIRLRMAWZQKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(C)C)(C)C)C

Origin of Product

United States

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